2-クロロ-3-(3,5-ジメチル-1H-ピラゾール-1-イル)キノキサリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

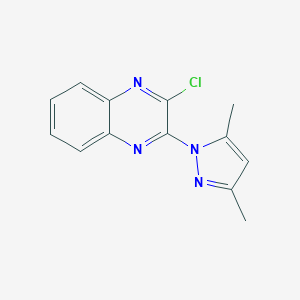

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is a useful research compound. Its molecular formula is C13H11ClN4 and its molecular weight is 258.7 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

私は「2-クロロ-3-(3,5-ジメチル-1H-ピラゾール-1-イル)キノキサリン」の科学研究における用途に関する情報を収集するために検索を行いました。しかし、この化合物の独自の用途に関する具体的な詳細は、検索結果では容易には入手できません。見つかった情報は、主にピラゾール含有化合物やキノキサリン誘導体の一般的な薬理学的効果と合成方法に関するものです。

作用機序

Mode of Action

It is known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through binding to specific active sites, leading to changes in the target’s function.

Biochemical Pathways

The interaction with the lmptr1 pocket suggests that it may influence pathways associated with this protein .

Result of Action

The compound has shown potent in vitro antipromastigote activity , suggesting it may have potential therapeutic applications.

生物活性

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is a compound that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C13H11ClN4

- Molecular Weight : 258.712 g/mol

- CAS Number : 245039-37-6

Antitumor Activity

Quinoxaline derivatives have been studied extensively for their antitumor properties. Research indicates that compounds containing pyrazole moieties exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways .

Case Study : A study involving several pyrazole derivatives demonstrated their cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .

Antibacterial Activity

The antibacterial potential of quinoxaline derivatives has gained attention due to the rising issue of antimicrobial resistance. Research has shown that 2-chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | S. aureus | 0.25 mg/L |

| 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | E. faecium | 0.5 mg/L |

The MIC values indicate that this compound is effective even at low concentrations, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests their potential use in treating inflammatory diseases.

The biological activity of 2-chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways related to cancer proliferation and survival.

- Disruption of Bacterial Cell Wall Synthesis : Its antibacterial properties may stem from its ability to disrupt bacterial cell wall synthesis or function.

- Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely due to the modulation of cytokine production and signaling pathways.

特性

IUPAC Name |

2-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNHSWASDLENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358573 |

Source

|

| Record name | 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245039-37-6 |

Source

|

| Record name | 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。